2'-Methyl-biphenyl-2-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H14O2/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
CDXCQMTVJWVFAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=CC=C2CC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Overview of Biphenyl Scaffolds in Organic Chemistry
Biphenyl (B1667301) scaffolds, which consist of two phenyl rings connected by a single bond, are a cornerstone of organic chemistry. rsc.org This structural motif is not only prevalent in numerous natural products but also serves as a critical building block in the synthesis of a wide array of organic molecules. rsc.orgajgreenchem.com The versatility of the biphenyl unit allows for the creation of diverse and complex molecular architectures. The rotational freedom around the bond connecting the two phenyl rings can lead to the existence of atropisomers, which are stereoisomers arising from hindered rotation. This feature is of particular interest in the design of chiral ligands and catalysts.
The functionalization of biphenyl scaffolds is a key aspect of their application in synthesis. researchgate.net Various chemical reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the construction of substituted biphenyls, enabling the precise placement of different functional groups on the phenyl rings. rsc.orgajgreenchem.com This ability to tailor the structure of biphenyl derivatives is crucial for tuning their physical, chemical, and biological properties.
Academic Significance of Biphenyl Acetic Acid Derivatives
Biphenyl (B1667301) acetic acid derivatives are a class of compounds that have demonstrated considerable academic significance. The presence of the carboxylic acid group provides a handle for further chemical modifications and introduces important properties such as the ability to form hydrogen bonds and act as a ligand for metal ions. ajgreenchem.com These characteristics make them valuable subjects for research in areas ranging from medicinal chemistry to materials science.
In the realm of medicinal chemistry, for example, numerous biphenyl derivatives have been investigated for a wide range of potential applications. rsc.orgajgreenchem.com The biphenyl acetic acid framework is a common feature in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org Researchers have also explored the synthesis of various amino acid conjugates of biphenyl acetic acid to create chimeric molecules with potentially improved properties. researchgate.net
Research Landscape of 2 Methyl Biphenyl 2 Acetic Acid
Advanced Cross-Coupling Strategies
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. For the synthesis of unsymmetrical biphenyls like this compound, palladium- and nickel-catalyzed reactions are particularly prominent.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used method for creating C(sp²)–C(sp²) bonds, forming the biphenyl backbone. sandiego.edu The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. sandiego.edugre.ac.uk This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid derivatives. researchgate.net
A plausible synthetic route to the this compound scaffold using this method would involve the coupling of (2-methylphenyl)boronic acid with a halogenated phenylacetic acid derivative, such as methyl 2-bromophenylacetate. The palladium catalyst, often in a low oxidation state like Pd(0), facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the coupled product. gre.ac.uk Various palladium sources and ligands can be employed to optimize the reaction, with phosphine (B1218219) ligands being common choices to stabilize the catalytic species. acs.org
The reaction conditions can be fine-tuned for optimal yield and purity. Below is a table representing typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 2-bromobenzoate | o-tolylboronic acid | Pd(OAc)₂ (2%) | K₂CO₃ | Toluene/H₂O | 80 | Not reported | Conceptual |
| Bromo-substituted benzyl (B1604629) esters | Phenylboronic acids | PdCl₂/DPEPhos (5%) | NaHCO₃ | Ethanol (B145695) | 80 | ~85-95 | acs.org |
| Bromobenzoic acids | Aryl boronic acids | C₆₀-TEGs/PdCl₂ (0.05%) | K₂CO₃ | Water | RT | >90 | researchgate.net |
| 2-Bromoindene | 2,2'-Biphenyldiboronic acid | Pd(PPh₃)₄ (low) | Na₂CO₃ | DME/H₂O | 85 | Low | researchgate.net |
Nickel-Catalyzed Kumada Cross-Coupling Approaches
The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically with a nickel or palladium catalyst. organic-chemistry.org Nickel-catalyzed versions are often favored for their economic efficiency and high reactivity, especially with less reactive aryl chlorides and tosylates. acs.org
For the synthesis of the this compound framework, a viable Kumada coupling strategy involves the reaction of an o-tolyl Grignard reagent, such as o-tolylmagnesium bromide, with a protected 2-halophenylacetic acid, like methyl 2-bromophenylacetate. The nickel catalyst, for example, bis(triphenylphosphine)nickel(II) chloride, facilitates the coupling. prepchem.com A challenge with Grignard reagents is their high reactivity, which can limit functional group tolerance compared to the Suzuki coupling. acs.org
The following table summarizes representative conditions for Kumada cross-coupling reactions relevant to the synthesis of substituted biphenyls.
| Organohalide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-bromobenzoate | o-Tolylzinc chloride* | Ni(PPh₃)₂Cl₂ (5%) | THF | RT | 74 | prepchem.com |
| Aryl Tosylates | Arylmagnesium bromides | Pd(P(o-tol)₃)₂ (1%) | Toluene | RT-80 | 75-98 | acs.org |
| Alkenyl Halides | Alkylmagnesium chlorides | Pd(dtbpf)Cl₂ (2%) | THF | RT | 75-92 | nih.gov |
Note: The reference uses an organozinc reagent prepared from an organolithium, which is mechanistically related to the Negishi coupling but often discussed in the context of Kumada-type reactions.
Copper-Mediated Homocoupling Reactions
The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides at high temperatures, is a classic method for forming symmetrical biphenyls. While effective for producing a single product from one aryl halide, its application in creating unsymmetrical biphenyls is inherently problematic, as it would lead to a mixture of three different products (A-A, B-B, and A-B).
However, modern advancements have led to modified Ullmann-type reactions that can achieve heterocoupling (cross-coupling). These reactions often require specific ligands and carefully controlled conditions to favor the formation of the unsymmetrical product. Despite these advances, for a target like this compound, catalytic methods like Suzuki or Kumada coupling are generally more efficient and selective.
Functionalization Reactions of the Biphenyl Core
An alternative synthetic strategy involves first constructing a simpler biphenyl core, such as 2-methylbiphenyl (B165360), and then introducing the desired functional groups. This approach relies on the principles of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com In the case of 2-methylbiphenyl, the existing substituents—a methyl group (-CH₃) and a phenyl group (-C₆H₅)—direct incoming electrophiles. Both groups are activating and ortho, para-directing. youtube.com
On the phenyl ring bearing the methyl group (the tolyl moiety), the methyl group directs incoming electrophiles to its ortho and para positions. On the other ring, the tolyl substituent directs to its ortho and para positions (the 2- and 4-positions of that ring). However, the 2-position is sterically hindered by the adjacent ring. Therefore, electrophilic substitution on 2-methylbiphenyl predominantly yields 4'-substituted and 4-substituted products. Direct introduction of the acetic acid group at the 2-position of the unsubstituted ring via EAS is highly unlikely due to these directing effects and steric hindrance.
Friedel-Crafts Acylation and Alkylation on Biphenyl Systems
The Friedel-Crafts reactions are a classic type of EAS used to install alkyl (alkylation) or acyl (acylation) groups onto an aromatic ring. organic-chemistry.orgyoutube.com
Friedel-Crafts Alkylation: A direct alkylation of 2-methylbiphenyl with a reagent like methyl chloroacetate (B1199739) in the presence of a Lewis acid (e.g., AlCl₃) to introduce the -CH₂COOH group is generally not feasible. The Lewis acid catalyst tends to complex with the oxygen atoms of the ester/acid, deactivating the reagent and hindering the reaction. Furthermore, Friedel-Crafts alkylations are prone to issues like polyalkylation and carbocation rearrangements. youtube.com
Friedel-Crafts Acylation: Acylation is a more controlled reaction. organic-chemistry.org Acylating 2-methylbiphenyl with a reagent like acetyl chloride (CH₃COCl) and AlCl₃ would introduce an acetyl group (-COCH₃). Due to the directing effects mentioned previously, the primary product would be 4'-acetyl-2-methylbiphenyl. This ketone is deactivated towards further acylation, preventing polyacylation. chemguide.co.uk While this does not directly yield the desired isomer, the resulting ketone could potentially be converted to the carboxylic acid through subsequent oxidation steps. A multi-step sequence starting with a Friedel-Crafts acylation on 2-methylbiphenyl is a plausible, albeit indirect, route to isomers of the target compound.
| Arene | Acylating/Alkylating Agent | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzene | Ethanoyl chloride | AlCl₃ | 60°C, 30 min | Phenylethanone | chemguide.co.uk |
| Methylbenzene | Ethanoyl chloride | AlCl₃ | - | 4-Methylphenylethanone (major) | chemguide.co.uk |
| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid/Graphite | - | Regioselective acylation | organic-chemistry.org |
Regioselective Halogenation and Oxidation Reactions
The introduction of halogen atoms at specific positions on the biphenyl scaffold of this compound and its derivatives is a critical step for further functionalization. These halogenated compounds serve as versatile intermediates in cross-coupling reactions and for the synthesis of biologically active molecules. nih.gov
Regioselective halogenation can be achieved through various methods, often dictated by the directing effects of the substituents already present on the biphenyl rings. For instance, in the synthesis of related biphenyl compounds, N-halosuccinimides (NBS for bromination, NCS for chlorination) are commonly employed. rsc.orgrsc.org The regioselectivity of these reactions can be controlled by factors such as the choice of solvent and the presence of a catalyst. For example, the bromination of biphenyl with N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran (B130290) can yield monobrominated products. rsc.org In some cases, metal-free conditions can be utilized to achieve high regioselectivity, which is advantageous from an environmental perspective. nih.gov For instance, the direct C-H halogenation of certain heterocyclic systems has been successfully achieved using N-halosuccinimides in environmentally friendly solvents like water. nih.gov
Oxidation reactions are also crucial for introducing new functional groups. For example, the oxidation of an alcohol to a ketone can be a key step in a multi-step synthesis. youtube.com
| Substrate | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| Biphenyl | N-Bromosuccinimide (NBS) | 2-Methyltetrahydrofuran | Monobromobiphenyl | rsc.org |
| Biphenyl | Chlorine gas (Cl2) | Glacial acetic acid | Dichlorobiphenyl | rsc.org |
| 2-Phenyl-2H-indazole | N-Bromosuccinimide (NBS) | Water | Monobrominated 2-phenyl-2H-indazole | nih.gov |
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety in this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic possibilities.
Esterification and Amide Bond Formation
Esterification , the conversion of the carboxylic acid to an ester, is a common transformation. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more advanced methods can be employed. For instance, the use of TCFH (tetramethylfluoroformamidinium hexafluorophosphate) in combination with N-methylimidazole (NMI) has been explored for esterification, offering a non-corrosive and robust method. hmc.edu
Amide bond formation is a fundamental reaction in organic synthesis, often requiring the activation of the carboxylic acid. luxembourg-bio.com This activation can be achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide), which react with the carboxylic acid to form an O-acylurea intermediate that is susceptible to nucleophilic attack by an amine. luxembourg-bio.com The direct condensation of carboxylic acids and amines is also possible, representing a clean and atom-efficient method with water as the only byproduct. bath.ac.uk
Synthesis of Acid Halides and Anhydrides
Acid halides , particularly acid chlorides, are highly reactive derivatives of carboxylic acids. They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactive intermediates can then be readily converted into a wide range of other functional groups.
Acid anhydrides can be synthesized from the reaction of an acid halide with a carboxylate salt. masterorganicchemistry.com Another route to acid anhydrides involves the reaction of a carboxylic acid with an activating agent. For example, studies have shown that TCFH can react with carboxylic acids to form anhydride (B1165640) intermediates. hmc.edu Symmetrical anhydrides can also be formed by heating two equivalents of a carboxylic acid with a dehydrating agent like sulfuric acid. masterorganicchemistry.com
Reduction of Carboxylic Acid Moieties
The reduction of the carboxylic acid group in biphenyl derivatives to a methyl group is a valuable transformation. A common method involves a two-step process: first, the reduction of the carboxylic acid to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by conversion of the alcohol to a tosylate and a second reduction step. orgsyn.org A more direct method for this transformation involves the use of trichlorosilane (B8805176) and a tertiary amine, which can convert an aromatic carboxylic acid to a methyl group in a one-pot procedure. orgsyn.org
Multi-Step Synthesis Design and Optimization
The synthesis of complex molecules like derivatives of this compound often requires a multi-step approach. The strategic application of a sequence of reactions is crucial for achieving the desired target molecule efficiently.
Strategic Application of Sequential Transformations
Designing a multi-step synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com This allows for the identification of key bond formations and functional group interconversions.
An example of a strategic sequence could involve an initial Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulations on the side chains. For instance, a convergent synthesis might involve the coupling of an arylboronic acid with an arylbromide. sci-hub.se Subsequent steps could include the introduction or modification of the carboxylic acid group and other substituents on the biphenyl rings. sci-hub.se The order of these reactions is critical to avoid unwanted side reactions and to ensure high yields. For example, a protecting group strategy might be necessary to shield a reactive functional group while another part of the molecule is being modified.
Challenges in Intermediate Stability and Reactivity
The synthesis of biphenyl derivatives, including this compound, can present challenges related to the stability and reactivity of key intermediates. For instance, in syntheses involving organometallic intermediates, such as those formed during Suzuki-Miyaura coupling reactions, the stability of the biphenyl dianion intermediate is crucial. In the synthesis of isopropyl biphenyl derivatives, a biphenyl dianion intermediate is formed, which then reacts with propene. rsc.org The handling of such reactive species requires inert atmospheric conditions to prevent undesirable side reactions.
Another challenge lies in controlling the selectivity of reactions. In the synthesis of N-methyl aryl pyrazoles, the formation of constitutional isomers is a significant issue. The reaction conditions can lead to an equilibrium of intermediates that, upon dehydration, can result in a mixture of products. nih.gov For example, the synthesis of N1 and N2-methyl-3-aryl pyrazole (B372694) isomers can be highly dependent on the reaction conditions, with basic solvents favoring the formation of a hemiaminal intermediate that can be selectively converted to the desired N2 isomer. nih.gov
Furthermore, the reactivity of certain intermediates can lead to the formation of byproducts. For example, during the synthesis of methyl 2-(2-acetylphenyl)acetate, a side product, methyl 2-(2-acetylphenyl)-2-phenylacetate, can be formed, which has a very similar Rf value to the desired product, making purification challenging. orgsyn.org The progress of such reactions is often monitored by techniques like thin-layer chromatography (TLC) to track the disappearance of starting materials and the appearance of the desired product and any byproducts. orgsyn.orgorgsyn.org
Optimization of Reaction Conditions (e.g., Catalysts, Solvents, Temperature, Pressure)
The optimization of reaction conditions is paramount for the successful synthesis of this compound and related compounds, influencing yield, selectivity, and reaction time.
Catalysts: The choice of catalyst is critical in cross-coupling reactions commonly used to form the biphenyl scaffold. In Suzuki-Miyaura reactions, palladium catalysts, such as bis(dibenzylideneacetone)palladium (B129372) (Pd(dba)2), are often employed in conjunction with ligands like triphenylphosphine (B44618) (PPh3). rsc.org The catalyst loading is a key parameter to optimize; for instance, in the synthesis of biphenyl via the reaction of iodobenzene (B50100) and phenylboronic acid, the optimal amount of a specific palladium nanocatalyst was found to be 0.015 g. researchgate.net The absence of a catalyst can lead to negligible product formation. researchgate.net
Solvents: The solvent system plays a significant role in the reaction outcome. In the synthesis of biphenyl derivatives, a mixture of water and ethanol (H2O/EtOH) has been used as a solvent at 80°C. researchgate.net For the oxidative coupling of methyl esters, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.br The use of dry solvents, such as dry acetonitrile (MeCN) and anhydrous ether, is often necessary to prevent the decomposition of moisture-sensitive reagents and intermediates. orgsyn.orgorgsyn.org
Temperature and Pressure: Temperature control is crucial for managing reaction rates and preventing the formation of undesired byproducts. For example, the reduction of biphenyl-2-carboxylic acid with trichlorosilane is initially heated to reflux at 40–45°C, and after the addition of tri-n-propylamine, the reflux is maintained at a higher temperature of 70–75°C for an extended period. orgsyn.org In other syntheses, reactions are carried out at specific temperatures, such as refluxing at 85°C or cooling to 0°C in an ice bath, to control the reaction progress. orgsyn.orgscielo.br While increasing the temperature can sometimes reduce reaction time, it may not always lead to a better yield and can even decrease selectivity. researchgate.netscielo.br
Bases: The presence and type of base are often critical in cross-coupling reactions. Bases like potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and triethylamine (B128534) (NEt3) are commonly used. rsc.orgresearchgate.net In some cases, the reaction does not proceed at all in the absence of a base. researchgate.net The choice of base can significantly impact the yield and selectivity of the reaction.
The following tables summarize the optimization of various reaction parameters from different studies:
Table 1: Optimization of Catalyst Loading
| Reactants | Catalyst | Catalyst Amount (g) | Yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene, Phenylboronic acid | BNPs@SiO2(CH2)3-TAPC-O-(CH2)2NH2-Pd(0) | 0.010 | Lower | researchgate.net |
| Iodobenzene, Phenylboronic acid | BNPs@SiO2(CH2)3-TAPC-O-(CH2)2NH2-Pd(0) | 0.015 | Optimal | researchgate.net |
Table 2: Effect of Different Bases on Biphenyl Synthesis
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene, Phenylboronic acid | KOH | H2O/EtOH | 80 | - | researchgate.net |
| Iodobenzene, Phenylboronic acid | K2CO3 | H2O/EtOH | 80 | High | researchgate.net |
| Iodobenzene, Phenylboronic acid | NEt3 | H2O/EtOH | 80 | - | researchgate.net |
| Iodobenzene, Phenylboronic acid | Na2CO3 | H2O/EtOH | 80 | - | researchgate.net |
Table 3: Influence of Temperature on Reaction Outcome
| Reaction | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| Biphenyl synthesis | Lower than 80 | Increased time, reduced efficiency | researchgate.net |
| Biphenyl synthesis | Higher than 80 | Little effect on yield | researchgate.net |
Reaction Kinetics and Thermodynamics
Direct kinetic and thermodynamic data for reactions involving this compound are not readily found in published research. However, studies on the thermodynamic properties of 2-methylbiphenyl, a core structural component of the target molecule, offer valuable insights.
Research on the heat capacity and thermodynamic functions of 2-methylbiphenyl has been conducted over a wide range of temperatures. researchgate.net These studies provide fundamental data on the compound's stability and energy characteristics. For instance, the heat capacities of solid and liquid 2-methylbiphenyl have been measured using low-temperature adiabatic calorimetry. researchgate.net The thermodynamic characteristics of fusion and glass transition have also been determined for this compound. researchgate.net
From these experimental measurements, thermodynamic functions such as absolute entropies and changes in Gibbs energies can be calculated for both condensed and ideal gas states. researchgate.net This information is crucial for understanding the feasibility and equilibrium position of reactions involving the biphenyl scaffold.
Table 1: Thermodynamic Properties of a Structurally Related Compound This table presents thermodynamic data for 2-methylbiphenyl, which can serve as an estimate for the biphenyl portion of this compound.
| Property | Value (for 2-methylbiphenyl) | Reference |
| Heat Capacity (Cp) | Varies with temperature | researchgate.net |
| Absolute Entropy (S°) | Calculated from heat capacity data | researchgate.net |
| Gibbs Free Energy of Formation (ΔfG°) | Calculated from thermodynamic data | researchgate.net |
Investigation of Reaction Mechanisms
The investigation of reaction mechanisms provides a deeper understanding of how chemical transformations occur. For this compound, the most relevant mechanistic studies involve the activation of C-H bonds, a key step in many of its potential synthetic applications.
While specific catalytic cycles involving this compound are not detailed in the literature, general mechanisms for palladium-catalyzed C-H activation in phenylacetic acids have been proposed. nih.gov These reactions are of significant interest for the synthesis of more complex molecules. A plausible catalytic cycle for the ortho-arylation of a phenylacetic acid derivative is depicted below, which could be applicable to this compound.
A typical Pd-catalyzed C-H activation/C-C coupling reaction is thought to proceed through the following general steps: nih.govresearchgate.net
C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the directing group (in this case, the carboxyl group of the acetic acid moiety) and facilitates the cleavage of a C-H bond on the aromatic ring to form a palladacycle intermediate. nih.govresearchgate.net
Oxidative Addition or Transmetalation: The coupling partner, such as an aryl halide or an organometallic reagent, reacts with the palladacycle. This can occur via oxidative addition of the aryl halide to the palladium center, raising its oxidation state to Pd(IV), or through transmetalation with an organometallic reagent.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle.
The presence of the acetic acid group in this compound makes it a candidate for directed C-H activation reactions. The carboxyl group can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically in the ortho position.
Studies on phenylacetic acids have shown that Pd(II)-catalyzed C-H activation can proceed even in the presence of acidic α-hydrogens on the acetic acid moiety. nih.gov This is a significant finding, as these protons could potentially interfere with the catalytic process. The reaction often utilizes an oxidant, such as O2 or air, to regenerate the active catalyst. nih.gov
A key intermediate in these reactions is a cyclometalated species, where the palladium is part of a ring structure that includes the substrate molecule. For phenylacetic acids, a six-membered cyclopalladation directed by the carboxyl group is a plausible, though sometimes sluggish, step. nih.gov
Ligands and co-catalysts play a crucial role in controlling the regioselectivity and efficiency of C-H activation reactions. While specific ligand effects on this compound have not been reported, general principles from related systems can be applied.
In palladium-catalyzed reactions, ligands can influence the steric and electronic environment around the metal center, thereby affecting which C-H bond is activated. For instance, bulky ligands can favor activation of less sterically hindered C-H bonds. The choice of ligand can also impact the rate of the catalytic cycle.
Co-catalysts, such as silver salts or copper salts, are sometimes used as oxidants or to facilitate certain steps in the catalytic cycle. researchgate.net The choice of the counterion on the co-catalyst can also influence the reaction outcome. In some C-H activation reactions of benzoic acids, the use of aryltrifluoroborates as coupling partners in the presence of O2 as an oxidant has been shown to be effective. nih.gov
Table 2: Factors Influencing Regioselectivity in C-H Activation This table summarizes general factors that can influence the site of C-H activation in molecules like this compound.
| Factor | Influence on Regioselectivity |
| Directing Group | The carboxyl group of the acetic acid moiety is expected to direct C-H activation to the ortho positions of the phenyl ring to which it is attached. |
| Steric Hindrance | The methyl group on the second phenyl ring can sterically hinder C-H activation at adjacent positions. |
| Electronic Effects | The electronic properties of the substituents on the biphenyl system can influence the acidity of the C-H bonds and their susceptibility to activation. |
| Ligands | The structure of the ligand on the metal catalyst can favor activation at specific sites due to steric and electronic interactions. |
| Co-catalysts/Additives | The nature of the co-catalyst or additive can affect the active catalytic species and its reactivity, thereby influencing regioselectivity. |
Conformational Dynamics and Stereochemical Aspects of Reactions
The biphenyl unit in this compound is not planar. The two phenyl rings are twisted relative to each other due to steric hindrance between the ortho hydrogens. The presence of the 2'-methyl group further increases this steric hindrance, leading to a larger dihedral angle between the two rings compared to unsubstituted biphenyl.
This conformational flexibility can have significant implications for the stereochemical outcome of reactions. For example, in reactions that generate a new stereocenter, the preferred conformation of the starting material or a key intermediate can influence the stereoselectivity of the product.
While specific conformational analysis of this compound is not available, studies on 2-methylbiphenyl provide insights into the rotational barrier around the bond connecting the two phenyl rings. The presence of the methyl group significantly restricts the rotation compared to biphenyl itself.
In reactions involving the chiral center that could potentially be formed at the α-position of the acetic acid moiety, the conformational bias of the biphenyl system could play a role in diastereoselective transformations.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2'-Methyl-biphenyl-2-acetic acid in solution.
¹H NMR: One-dimensional proton NMR would provide crucial information. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the methyl (-CH₃) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR: The carbon-13 NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carboxyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methyl carbon.
Despite the utility of these techniques, specific ¹H and ¹³C NMR data for this compound are not publicly available.
Vibrational Spectroscopy (FT-IR and FT-Raman)
FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. Aromatic C-C stretching vibrations and the symmetric C=O stretch are often strong in the Raman spectrum.
Specific experimental FT-IR and FT-Raman frequencies for this compound are not documented in available literature.
Ultraviolet-Visible Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The biphenyl (B1667301) system contains π-electrons that can be excited by UV radiation. The spectrum would likely show absorption bands corresponding to π → π* transitions of the aromatic rings. The position and intensity of these bands are influenced by the substitution pattern and the torsion angle between the two phenyl rings.
No experimental UV-Vis absorption maxima (λ_max) for this compound have been reported in public databases.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental formula (C₁₅H₁₄O₂). Analysis of the fragmentation pattern in the mass spectrum (using techniques like electron ionization, EI-MS) would offer structural clues. Expected fragmentation pathways could include the loss of the carboxyl group (-COOH) and cleavage of the bond connecting the phenyl rings.
A detailed mass spectrum and fragmentation analysis for this compound is not available.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
This technique provides the definitive three-dimensional structure of the molecule in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
If suitable single crystals could be grown, X-ray diffraction would reveal precise bond lengths, bond angles, and the crucial torsion angle between the two phenyl rings. A key feature of the crystal structure would be the intermolecular hydrogen bonding between the carboxylic acid groups of neighboring molecules, which typically form centrosymmetric dimers.
Polymorphism and Crystallographic Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule. Different polymorphs would exhibit distinct crystal packing and may have different physical properties. Crystallographic studies would be necessary to identify and characterize any potential polymorphs.
However, no published single-crystal X-ray diffraction data, including unit cell parameters, space group, or details on intermolecular interactions for this compound, exists in the public domain.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. These approaches are used to predict a variety of molecular properties, from optimized geometries to spectroscopic parameters. For a molecule like 2'-Methyl-biphenyl-2-acetic acid, these calculations can provide deep insights into its behavior at the atomic level. nih.govnih.gov
The three-dimensional structure of this compound is crucial for its properties and interactions. Geometry optimization calculations, typically performed using DFT methods, can determine the most stable arrangement of atoms in the molecule. A key feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. In this compound, the presence of the methyl group at the 2'-position introduces steric hindrance that significantly influences this angle.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value/State | Rationale |
| Phenyl-Phenyl Dihedral Angle | Non-planar (twisted) | Steric hindrance from the 2'-methyl group destabilizes the planar conformation. nih.gov |
| Acetic Acid Group Orientation | Rotational flexibility | The C-C bond connecting the acetic acid group to the phenyl ring allows for rotation, leading to multiple possible conformers. |
| Overall Stability | Multiple low-energy conformers | The molecule is expected to exist as a mixture of conformers at room temperature due to the flexibility of the acetic acid group and the biphenyl linkage. |
Computational methods can predict various spectroscopic parameters, providing a valuable complement to experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. For this compound, predictions would involve calculating the magnetic shielding tensors for each nucleus. The chemical shifts of the aromatic protons and carbons would be particularly sensitive to the dihedral angle between the phenyl rings. The protons of the methyl group and the methylene (B1212753) group of the acetic acid would also have characteristic predicted shifts. The number of expected peaks in a ¹³C NMR spectrum would correspond to the number of unique carbon environments in the molecule. youtube.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include the C=O stretching of the carboxylic acid group, the O-H stretching, the C-H stretching of the aromatic rings and the methyl group, and the skeletal vibrations of the biphenyl system. The IR spectrum of the related compound 2-methylbiphenyl (B165360) provides a reference for the expected aromatic C-H and skeletal vibrations. nist.gov The spectrum of (2-methylphenoxy)acetic acid can offer insights into the vibrations associated with the acetic acid moiety attached to a substituted phenyl ring. nist.govchemicalbook.com
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using time-dependent DFT (TD-DFT) calculations. The spectrum is expected to be dominated by π-π* transitions within the biphenyl chromophore. The position of the absorption maxima (λmax) would be influenced by the dihedral angle between the phenyl rings, as this affects the extent of π-conjugation. A larger dihedral angle would lead to a hypsochromic (blue) shift compared to a planar biphenyl system. The presence of the methyl and acetic acid substituents would also cause shifts in the absorption bands. Theoretical studies on similar aromatic carboxylic acids have shown that the electronic transitions can be accurately modeled. nih.govphyschemres.org
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Feature | Expected Wavenumber/Chemical Shift/Wavelength |
| ¹³C NMR | Multiple aromatic signals, methyl signal, methylene signal, carbonyl signal | Aromatic: ~120-140 ppm; Methyl: ~15-25 ppm; Methylene: ~30-45 ppm; Carbonyl: ~170-180 ppm |
| ¹H NMR | Multiple aromatic signals, methyl singlet, methylene singlet, carboxylic acid proton | Aromatic: ~7.0-8.0 ppm; Methyl: ~2.0-2.5 ppm; Methylene: ~3.5-4.0 ppm; Carboxylic acid: >10 ppm |
| IR | C=O stretch, O-H stretch (broad), Aromatic C-H stretch, Aliphatic C-H stretch | C=O: ~1700-1725 cm⁻¹; O-H: ~2500-3300 cm⁻¹; Aromatic C-H: >3000 cm⁻¹; Aliphatic C-H: <3000 cm⁻¹ |
| UV-Vis | π-π* transitions of the biphenyl system | λmax expected in the UV region, with the exact position depending on the dihedral angle and solvent. |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and chemical behavior. Computational methods provide a detailed picture of the electron distribution and orbital interactions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energies and spatial distributions of these orbitals are key to understanding the molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system, which is the most electron-rich part of the molecule. The LUMO is also anticipated to be distributed over the aromatic rings. The introduction of the electron-donating methyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxylic acid group would lower the energy of the LUMO, making it more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Location of Highest Density | Effect of Substituents |
| HOMO | Biphenyl ring system | Energy raised by the electron-donating 2'-methyl group. |
| LUMO | Biphenyl ring system | Energy lowered by the electron-withdrawing 2-acetic acid group. |
| HOMO-LUMO Gap | Influences reactivity and UV-Vis absorption | The gap is expected to be narrowed by the combined effects of the substituents. rsc.org |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method allows for the quantification of delocalization effects through the analysis of interactions between filled (donor) and empty (acceptor) orbitals. rsc.org
In this compound, NBO analysis would reveal the nature of the C-C bonds within and between the phenyl rings, as well as the bonding within the acetic acid group. Key interactions would include the hyperconjugation between the σ orbitals of the methyl group and the π* orbitals of the adjacent phenyl ring. This analysis would also quantify the polarization of the C=O and O-H bonds in the carboxylic acid moiety. The delocalization of electron density from the lone pairs of the oxygen atoms into antibonding orbitals would also be a significant finding from an NBO analysis. q-chem.com
Table 4: Expected Insights from NBO Analysis of this compound
| NBO Interaction | Donor Orbital | Acceptor Orbital | Significance |
| Hyperconjugation | σ(C-H) of methyl group | π(aromatic ring) | Stabilization of the molecule. |
| π-conjugation | π(phenyl ring 1) | π(phenyl ring 2) | Depends on the dihedral angle; contributes to electronic communication between rings. |
| Carbonyl group polarization | Lone pair on carbonyl oxygen | σ(C-C) | Describes the electron distribution and reactivity of the carbonyl group. |
| Carboxylic acid delocalization | Lone pair on hydroxyl oxygen | π(C=O) | Contributes to the acidity of the carboxylic proton. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the carboxylic acid group, particularly the carbonyl oxygen. This indicates that this region is the most likely site for electrophilic attack or hydrogen bonding interactions. The most positive potential would be located around the acidic proton of the carboxylic acid group, confirming it as the primary site for deprotonation. The aromatic rings would exhibit a moderately negative potential due to the π-electron cloud. The MEP can also be correlated with the pKa of the carboxylic acid. nih.gov
Table 5: Predicted Molecular Electrostatic Potential Features for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen | Highly Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptance. |
| Carboxylic Acid Proton | Highly Positive (Blue) | Site for nucleophilic attack (deprotonation). |
| Aromatic Rings | Moderately Negative | Susceptible to electrophilic aromatic substitution. |
| Methyl Group | Relatively Neutral | Less reactive site compared to the functional groups. |
Reaction Mechanism Modeling
The study of reaction mechanisms through computational modeling is crucial for understanding the transformation of molecules. For a molecule like this compound, intramolecular reactions, such as cyclization, are of particular interest. Computational techniques can map out the energetic landscape of these reactions, identifying the most likely pathways.
Transition State Characterization and Activation Energy Calculations
A key aspect of modeling reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.
A benchmarking study on substituted biphenyls highlighted that various DFT functionals, when combined with dispersion corrections, can accurately predict these torsional barriers. rsc.org For a molecule like this compound, one would expect the transition state for any intramolecular reaction involving the interaction of the acetic acid group with the other phenyl ring to be highly dependent on the torsional angle between the two rings.
Table 1: Representative Calculated Rotational Barriers for Substituted Biphenyls (Illustrative Examples)
| Compound | Method | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| 2-Methylbiphenyl | Ab initio | 7-10 |
| 2,2'-Dimethylbiphenyl | Ab initio | 19 |
Note: This table provides illustrative data for related compounds to demonstrate the type of information obtained from transition state calculations. Specific data for this compound is not available in the cited literature.
Intrinsic Reaction Coordinate (IRC) Pathways and Reaction Dynamics
The Intrinsic Reaction Coordinate (IRC) is a computational method used to trace the minimum energy path on the potential energy surface, connecting the transition state to the reactants and products. nih.govnih.gov An IRC calculation provides a clear visualization of the molecular geometry changes throughout the course of a reaction.
For a potential intramolecular cyclization of this compound, an IRC analysis would start from the optimized transition state structure and follow the reaction path in both forward and reverse directions. This would reveal the precise sequence of bond-forming and bond-breaking events, as well as any conformational changes that occur. For example, in a cyclization reaction, the IRC would illustrate the approach of the carboxylic acid group towards the other phenyl ring, the formation of a new bond, and the subsequent relaxation of the molecular structure to form the final product.
While no specific IRC studies for this compound have been published, the general methodology is well-established and would be a standard component of any detailed computational investigation into its reactivity. nih.govnih.gov
Thermochemical Calculations and Stability Assessments
Thermochemical calculations provide fundamental data on the stability of a molecule, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are crucial for predicting the feasibility and spontaneity of chemical reactions.
Computational methods, such as G3 and G4 theories, as well as various DFT functionals, can provide accurate estimates of these thermochemical properties. nih.gov A study on the thermochemistry of biphenylcarboxylic and dicarboxylic acids revealed that the position of the carboxylic acid group significantly impacts the stability of the molecule. Specifically, isomers with an ortho-COOH group were found to be comparatively less stable than their meta or para counterparts, likely due to steric interactions. rsc.org This suggests that this compound, with its ortho-acetic acid group, might be less thermodynamically stable than its other isomers.
The methyl group at the 2'-position would further contribute to steric strain, potentially leading to a higher enthalpy of formation compared to less substituted analogs.
Table 2: Calculated Gas-Phase Enthalpies of Formation for Biphenylcarboxylic Acid Isomers (Illustrative Examples)
| Compound | Method | Calculated ΔHf°(g) (kJ/mol) |
|---|---|---|
| 2-Biphenylcarboxylic acid | G3(MP2)//B3LYP | -298.8 ± 4.8 (Experimental) |
| N-benzyl-α-alanine | G3(MP2)//B3LYP | -310.7 (Calculated) |
Note: This table presents data for related compounds to illustrate the type of information obtained from thermochemical calculations. Specific data for this compound is not available in the cited literature. The comparison between N-benzyl-α-alanine and N-benzyl-β-alanine illustrates the effect of branching on stability. nih.gov
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques
Chromatographic techniques are fundamental in the separation and analysis of individual components from a mixture. For a compound like 2'-Methyl-biphenyl-2-acetic acid, various chromatographic methods would be essential for its purification, identification, and quantification in research settings.
High-Performance Liquid Chromatography (HPLC) Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate separation and detection.
A typical starting point for method development would involve a reversed-phase approach, likely utilizing a C18 stationary phase due to the nonpolar biphenyl (B1667301) and moderately polar carboxylic acid moieties of the molecule. The mobile phase would likely consist of a mixture of an aqueous component, such as water with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Eluent to carry the analyte through the column. |
| Gradient | Isocratic or Gradient | To optimize separation from potential impurities. |
| Flow Rate | 1.0 mL/min | To ensure adequate interaction with the stationary phase. |
| Detection | UV at approx. 254 nm | The biphenyl rings are expected to have strong UV absorbance. |
| Column Temp. | 25-30 °C | To ensure reproducibility of retention time. |
This table represents a hypothetical starting point for HPLC method development for this compound, based on methods for similar compounds.
Optimization would involve adjusting the mobile phase composition and gradient profile to ensure baseline separation from any starting materials, by-products, or degradation products.
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
For high-throughput screening or rapid purity assessments in a research context, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC can achieve faster separations with higher resolution and sensitivity.
A UHPLC method for this compound would be adapted from an optimized HPLC method. The shorter analysis times, often under 5 minutes, would be particularly beneficial for reaction monitoring or screening multiple samples.
Table 2: Comparison of Hypothetical HPLC and UHPLC Methods
| Parameter | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Length | 150-250 mm | 50-100 mm |
| Flow Rate | 1.0-1.5 mL/min | 0.4-0.8 mL/min |
| Analysis Time | 10-30 min | 1-5 min |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
This table illustrates the typical differences in parameters between HPLC and UHPLC, which would be applicable to the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to the carboxylic acid group, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). However, GC-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis after a derivatization step. Derivatization would convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester.
Common derivatizing agents for carboxylic acids include:
Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which would form a trimethylsilyl (B98337) ester.
Alkylating agents: such as diazomethane (B1218177) (for methylation, though hazardous) or BF3/methanol to form the methyl ester.
The resulting derivative can then be separated by GC and detected by MS, which provides both quantitative data and structural information from the mass spectrum. This technique would be particularly useful for identifying and quantifying the compound in complex matrices where high selectivity is required.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a detection method, provide a wealth of information. For this compound, the coupling of liquid chromatography with mass spectrometry would be the gold standard for sensitive and selective analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique. For the analysis of this compound, it would typically be operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components.
Development of an LC-MS/MS method would involve:
Tuning: Direct infusion of a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
Chromatography: Developing an LC method (as described in 6.1.1) to separate the analyte from isomers and other interfering compounds.
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | [M-H]⁻ or [M+H]⁺ | Fragment ion 1, Fragment ion 2 | Negative or Positive |
This table outlines the principle of MRM for the target compound. The exact m/z values would need to be determined experimentally.
Method Validation for Research Applications
For any analytical method to be considered reliable for research purposes, it must undergo a validation process to demonstrate its fitness for purpose. While the extent of validation may vary depending on the research phase, key parameters would be assessed.
Table 4: Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity/Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition or pH. |
This table summarizes the essential validation parameters that would be evaluated to ensure the reliability of an analytical method for this compound in a research setting.
Linearity, Accuracy, and Precision Studies
Method validation rigorously establishes the performance characteristics of an analytical procedure. For "this compound," this would involve a series of experiments to define its linearity, accuracy, and precision.
Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. To determine this for "this compound," a series of standard solutions at different concentrations would be prepared and analyzed. nih.gov Typically, a minimum of five concentrations are used to construct a calibration curve by plotting the analytical response (e.g., peak area from an HPLC chromatogram) against the known concentration. nih.gov The relationship is assessed using linear regression analysis. For related compounds, a strong linear relationship is demonstrated by a correlation coefficient (R²) value greater than 0.995. nih.govnih.gov
Accuracy Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically evaluated by performing recovery studies. nih.gov This involves adding a known amount of a "this compound" standard to a sample matrix (spiking) and analyzing the sample. The percentage of the analyte recovered is then calculated. This process is usually repeated at multiple concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). nih.gov For similar NSAID analyses, acceptable recovery rates generally fall within 98–102%. mdpi.com
Precision Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): This is determined by analyzing a set of identical samples within the same laboratory, on the same day, with the same equipment, and by the same analyst. researchgate.net
Intermediate Precision (Inter-day precision): This assesses variations within a laboratory, such as on different days, with different analysts, or on different equipment. researchgate.net
For the analysis of related compounds, the acceptance criterion for precision is typically an RSD of not more than 2.0%. nih.govnih.gov
| Parameter | Typical Procedure | Common Acceptance Criterion | Reference |
|---|---|---|---|
| Linearity | Analysis of 5-6 concentrations to generate a calibration curve. | Correlation Coefficient (R²) ≥ 0.995 | nih.govnih.gov |
| Accuracy | Recovery study at 3 concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. | mdpi.com |
| Precision (RSD) | Repeated analysis on the same day (intra-day) and on different days (inter-day). | RSD ≤ 2.0% | nih.govnih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limits of detection and quantitation define the sensitivity of an analytical method.
Limit of Detection (LOD) The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. oup.com It signifies that the analyte is present, but the concentration cannot be determined with an acceptable level of precision or accuracy. For chromatographic methods, the LOD is often estimated based on the signal-to-noise ratio, typically where the signal is three times the noise level (S/N = 3). nih.gov
Limit of Quantitation (LOQ) The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. oup.com This is the minimum level at which the method can provide reliable quantitative results. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of ten (S/N = 10). The LOQ must be validated by demonstrating that the method exhibits sufficient precision and accuracy at this concentration, often with a precision (RSD) of less than 20%. nih.gov
For other NSAIDs and biphenyl compounds analyzed by HPLC, LOD and LOQ values are typically in the low µg/mL to ng/mL range, depending on the detector used and the specific compound's response. nih.govresearchgate.net For example, a validated HPLC method for several NSAIDs reported LOD values ranging from 0.04 to 0.97 μg/mL and LOQ values from 0.64 to 3.24 μg/mL. researchgate.net
| Parameter | Basis of Determination | Example Value Range for Related Compounds | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1. | 0.04 - 0.97 µg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1. | 0.64 - 3.24 µg/mL | researchgate.net |
Non Biological Research Applications and Future Directions
Role as a Synthetic Building Block for Complex Organic Synthesis
The structural framework of 2'-Methyl-biphenyl-2-acetic acid makes it a valuable synthetic building block in the construction of more complex organic molecules. Biphenyl (B1667301) derivatives, in general, are crucial intermediates for a wide array of organic products, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). ajgreenchem.comajgreenchem.com The presence of both a carboxylic acid group and a biphenyl core with a methyl substituent provides multiple reactive sites for further chemical transformations. ajgreenchem.comajgreenchem.comorgsyn.org
The synthesis of various biphenyl carboxylic acids often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which highlights the modularity of these structures. ajgreenchem.comajgreenchem.com This synthetic versatility allows for the introduction of diverse functionalities, making compounds like this compound key precursors in the generation of extensive small molecule libraries for various research purposes. ajgreenchem.comajgreenchem.com The development of multi-step synthetic routes enables the preparation of new phenylacetic acid derivatives with potential applications as starting materials for numerous functionalizations. mdpi.com
Table 1: Synthetic Reactions Involving Biphenyl Derivatives
| Reaction Type | Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Substituted Boronic Acids, Pd(0) Catalyst | Biphenyl Carboxylic Acids | ajgreenchem.comajgreenchem.com |
| Friedel–Crafts Acylation | Succinic Anhydride (B1165640), AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |
| Reduction of Carboxylic Acid | Trichlorosilane (B8805176), Tri-n-propylamine | 2-Methylbiphenyl (B165360) | orgsyn.org |
| Etherification | Ethanol (B145695) | 2'-Methyl-[1,1'-biphenyl]-2-carboxylate | chemicalbook.com |
Applications in Catalysis Research (e.g., as Ligands or Reagents)
The biphenyl scaffold is a prominent feature in the design of chiral ligands for asymmetric catalysis. nih.gov While direct applications of this compound as a ligand are not extensively documented, its structural motifs are integral to the development of highly efficient and adjustable chiral ligands and catalysts. nih.gov The substitution pattern on the biphenyl rings can be systematically varied to fine-tune the steric and electronic properties of the resulting ligands, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.gov
For instance, axially chiral biphenyl diols are precursors to a diverse range of ligands, including phosphoramidites, which have demonstrated effectiveness in palladium-catalyzed asymmetric cycloadditions. nih.gov The synthesis of these ligands often starts from substituted biphenyl cores, underscoring the importance of compounds like this compound as foundational structures. nih.gov Furthermore, the carboxylate functionality could potentially be used to anchor the molecule to a metal center or a support material, suggesting possibilities for its use in heterogeneous catalysis. Studies on Co-Cr/CeO₂ catalysts for acetic acid steam reforming highlight the role of the support and promoters in catalytic activity, an area where modified biphenyl acetic acids could be explored. mdpi.com
Theoretical Applications in Chemical Information Science
The well-defined structure of this compound lends itself to various theoretical applications in chemical information science. Its properties can be calculated and used to develop and validate computational models.
Table 2: Computed Properties of Biphenyl Acetic Acid Derivatives
| Property | 2-(2-Bromo-3-methylphenyl)acetic acid | 2-(5''-Cyano-2''-methyl-5-(trifluoromethyl)biphenyl-2-yloxy)acetic acid |
| Molecular Weight | 229.07 g/mol | 349.28 g/mol |
| XLogP3 | 2.4 | 4.3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 5 |
| Rotatable Bond Count | 2 | 5 |
| Topological Polar Surface Area | 37.3 Ų | 85.1 Ų |
| Reference | nih.gov | nih.gov |
These computed descriptors are valuable for creating databases used in quantitative structure-activity relationship (QSAR) studies, which aim to predict the properties and activities of new molecules. The systematic study of a series of related biphenyl acetic acids can help in understanding how structural modifications influence physicochemical properties, which is a fundamental aspect of chemical informatics.
Q & A
Basic Question: What are the optimal synthetic routes for 2'-methyl-biphenyl-2-acetic acid, and how can reaction conditions be fine-tuned to improve yield?
Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between methyl-substituted biphenyl precursors and acetic acid derivatives. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature control : Reactions often proceed at 80–100°C in anhydrous THF or DMF .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions at the acetic acid moiety .
Yield optimization may require iterative adjustments to solvent polarity and catalyst loading. Monitor intermediates via HPLC or LC-MS to identify bottlenecks.
Basic Question: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, with DMSO-d₆ as a solvent for enhanced resolution of aromatic protons .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~241.12) and detect impurities .
Advanced Question: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. chloro groups at ortho/meta positions) using in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
- Data normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC quantification) .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins, correlating binding affinity with experimental bioactivity .
Advanced Question: What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate logP (lipophilicity) and pKa using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular dynamics (MD) simulations : Assess solubility in aqueous buffers by modeling hydration shells around the carboxylic acid group .
- PubChem data integration : Cross-validate computed properties with experimental data (e.g., melting point, solubility) from PubChem entries .
Intermediate Question: How should researchers approach the purification of this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate biphenyl byproducts .
- Acid-base extraction : Leverage the compound’s carboxylic acid group by partitioning between aqueous NaHCO₃ and organic solvents .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity; monitor via differential scanning calorimetry (DSC) .
Advanced Question: What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?
Methodological Answer:
- Twinning issues : Common in biphenyl systems due to rotational flexibility. Use SHELXD for initial phase determination and TWINLAW for detwinning .
- Disorder modeling : Refine methyl and acetic acid groups with anisotropic displacement parameters in SHELXL .
- Low-temperature data collection : Conduct experiments at 100 K to reduce thermal motion artifacts .
Intermediate Question: What strategies are recommended for derivatizing this compound to enhance its research utility?
Methodological Answer:
- Esterification : React with methanol/H₂SO₄ to produce methyl esters for GC-MS compatibility .
- Amide coupling : Use EDC/HOBt to link the acetic acid moiety to amine-containing probes (e.g., fluorescent tags) .
- Halogenation : Introduce bromo/fluoro groups via electrophilic substitution to study electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
